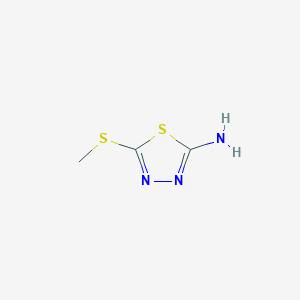

2-Amino-5-(methylthio)-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

5-methylsulfanyl-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S2/c1-7-3-6-5-2(4)8-3/h1H3,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCLAZAJARAIGGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70201249 | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5319-77-7 | |

| Record name | 5-(Methylthio)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5319-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005319777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5319-77-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67524 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4-Thiadiazole, 2-amino-5-(methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70201249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-Amino-5-(methylthio)-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of a key intermediate, 5-Amino-1,3,4-thiadiazole-2-thiol, followed by its S-methylation to yield the final product. This document details the experimental protocols, presents quantitative data in structured tables, and includes visualizations of the reaction pathways.

Synthesis Overview

The principal synthesis route for this compound involves two sequential reactions:

-

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol. This intermediate is prepared by the cyclization of thiosemicarbazide with carbon disulfide in the presence of a base.

-

Step 2: Synthesis of this compound. The final product is obtained through the methylation of the thiol group of 5-Amino-1,3,4-thiadiazole-2-thiol using an appropriate methylating agent, such as methyl iodide.

Below is a graphical representation of the overall synthesis pathway.

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-Amino-5-(methylthio)-1,3,4-thiadiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Crystallographic Data Summary

The crystal structure of 2-amino-5-(methylthio)-1,3,4-thiadiazolium chloride monohydrate was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P21/c with two organic cations, two chloride anions, and two water molecules in the asymmetric unit.[1] A summary of the key crystallographic data is presented in Table 1. For comparative purposes, crystallographic data for the closely related analogs, 2-amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole, are also included.

Table 1: Crystallographic Data Summary

| Parameter | 2-Amino-5-(methylthio)-1,3,4-thiadiazolium Chloride Monohydrate[1] | 2-Amino-5-methyl-1,3,4-thiadiazole | 2-Amino-5-ethyl-1,3,4-thiadiazole |

| Chemical Formula | C₃H₆N₃S₂⁺·Cl⁻·H₂O | C₃H₅N₃S | C₄H₇N₃S |

| Formula Weight | 201.69 | 115.16 | 129.19 |

| Crystal System | Monoclinic | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | P2₁/n | Pbca |

| a (Å) | 13.3826 (2) | - | - |

| b (Å) | 9.4258 (1) | - | - |

| c (Å) | 13.5762 (2) | - | - |

| α (°) | 90 | 90 | 90 |

| β (°) | 99.453 (1) | - | 90 |

| γ (°) | 90 | 90 | 90 |

| Volume (ų) | 1689.27 (4) | - | - |

| Z | 8 | - | - |

| Temperature (K) | 110 | - | - |

| Radiation | Mo Kα | - | - |

| Absorption Coefficient (μ, mm⁻¹) | 0.89 | - | - |

Note: Detailed unit cell parameters for 2-amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole were not available in the summarized search results.

Molecular and Crystal Structure Description

In the crystal structure of 2-amino-5-(methylthio)-1,3,4-thiadiazolium chloride monohydrate, the thiadiazole ring is protonated. The organic cations, chloride anions, and water molecules are interconnected by a network of N—H⋯O, N—H⋯Cl, and O—H⋯Cl hydrogen bonds, forming sheets parallel to the (100) plane.[1] These sheets are further linked into bilayers through O—H⋯Cl hydrogen bonds.[1] The packing is also stabilized by π–π stacking interactions between inversion-related cations within the bilayers, with inter-centroid distances of 3.4654 (4) Å and 3.4789 (4) Å.[1] The methyl carbon atoms of the methylthio group deviate only slightly from the plane of the thiadiazole ring.[1]

Experimental Protocols

Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

A general method for the synthesis of this compound involves the methylation of the corresponding thiol precursor, 5-amino-1,3,4-thiadiazole-2-thiol.

-

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol: This precursor can be synthesized from thiosemicarbazide.

-

Step 2: Methylation: To a cold solution (10 °C) of potassium hydroxide (10 mmol) in absolute ethanol (50 mL), 5-amino-1,3,4-thiadiazole-2-thiol (5 mmol) is added in small portions. Subsequently, a methylating agent such as methyl iodide is added, and the reaction mixture is stirred until completion.

Crystallization of 2-Amino-5-(methylthio)-1,3,4-thiadiazolium Chloride Monohydrate

Single crystals suitable for X-ray diffraction were obtained by dissolving this compound in a 1:1 molar ratio with a 1 M aqueous HCl solution in a sufficient amount of ethanol.[1] The crystals grew as the ethanol evaporated at room temperature over several days.[1]

X-ray Diffraction Analysis

The determination of crystal structures for small organic molecules like this compound and its derivatives is typically performed using single-crystal X-ray diffraction.[2] A suitable crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at the crystal.[3] The diffraction pattern, consisting of a series of reflections at different angles and intensities, is collected by a detector.[4] This data is then processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.[4]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the molecular structure of the 2-amino-5-(methylthio)-1,3,4-thiadiazolium cation.

Caption: Experimental workflow for the crystal structure analysis.

References

- 1. Crystal structure of 2-amino-5-methylsulfanyl-1,3,4-thiadiazol-3-ium chloride monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rigaku.com [rigaku.com]

- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 2-Amino-5-(methylthio)-1,3,4-thiadiazole: A Technical Overview

For Immediate Release

This technical guide provides a summary of the expected spectroscopic characteristics of 2-Amino-5-(methylthio)-1,3,4-thiadiazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to a lack of publicly available, specific experimental data for this exact molecule, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of structurally similar compounds. Detailed, generalized experimental protocols for obtaining such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the expected chemical shifts and absorption bands for this compound. These predictions are based on the known spectral data of analogous compounds containing the 2-amino-1,3,4-thiadiazole core and methylthio substituents.

Table 1: Predicted ¹H NMR Spectral Data

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |

| NH₂ | 7.0 - 8.0 | Singlet (broad) |

| SCH₃ | 2.5 - 3.0 | Singlet |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C=N (Thiadiazole ring) | 160 - 175 |

| C-S (Thiadiazole ring) | 150 - 165 |

| SCH₃ | 15 - 25 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3100 - 3400 | Medium-Strong |

| C-H Stretch (methyl) | 2900 - 3000 | Medium-Weak |

| C=N Stretch (thiadiazole ring) | 1600 - 1650 | Medium-Strong |

| N-H Bend (amine) | 1550 - 1640 | Medium |

| C-N Stretch | 1300 - 1400 | Medium |

| C-S Stretch | 600 - 800 | Medium-Weak |

Table 4: Predicted Mass Spectrometry Data

| Ion | Expected m/z Ratio | Notes |

| [M]⁺ | ~147 | Molecular Ion |

| [M+H]⁺ | ~148 | Protonated Molecular Ion (in soft ionization) |

| Fragments | Varies | Fragmentation pattern would likely involve loss of the methylthio group, the amino group, and cleavage of the thiadiazole ring. |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (¹H) and carbon (¹³C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a standard one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the finely ground compound (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[1]

-

-

Instrumentation: Use a benchtop FT-IR spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or the clean ATR crystal).

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).[4]

-

Detection: Detect the separated ions to generate a mass spectrum.

-

Data Analysis: Analyze the mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to gain structural information.

Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel chemical entity like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Ascendant Therapeutic Potential of 2-Amino-5-(methylthio)-1,3,4-thiadiazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus, a five-membered heterocyclic ring containing nitrogen and sulfur, is a cornerstone in medicinal chemistry, renowned for its metabolic stability and broad pharmacological profile. Among its derivatives, the 2-amino-5-(methylthio)-1,3,4-thiadiazole scaffold has emerged as a particularly promising platform for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the biological activities of these derivatives, focusing on their anticancer and antimicrobial properties. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying mechanisms of action to support ongoing research and drug discovery efforts.

Overview of Biological Activities

Derivatives of this compound have demonstrated a wide array of biological activities, with the most significant being in the realms of oncology and infectious diseases. The presence of the methylthio group at the 5-position, coupled with the reactive amino group at the 2-position, provides a unique electronic and structural framework for interaction with various biological targets.

Anticancer Activity

The anticancer potential of this compound derivatives is a focal point of current research. These compounds have shown significant cytotoxicity against a range of human cancer cell lines, including colon and breast cancer.[1] Their mechanism of action is multifaceted, primarily involving the induction of apoptosis (programmed cell death) and the inhibition of key oncogenic signaling pathways.[1]

Antimicrobial Activity

The this compound scaffold is also a potent pharmacophore for antimicrobial agents. Derivatives have shown considerable activity against both Gram-positive and Gram-negative bacteria.[1] Notably, they exhibit moderate to good efficacy against pathogenic strains such as Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes.[1]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activity of this compound and related derivatives from various studies. This data provides a comparative overview of their potency.

Table 1: Anticancer Activity of this compound Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| This compound derivative | LoVo (Colon Cancer) | MTT | 2.44 | [1] |

| This compound derivative | MCF-7 (Breast Cancer) | MTT | 23.29 | [1] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast Cancer) | CCK-8 | 1.78 | [2] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung Cancer) | CCK-8 | 4.04 | [2] |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Myelogenous Leukemia) | Not Specified | 7.4 | [2] |

| 1,3,4-Thiadiazole derivatives 55-57 | MCF-7 (Breast Cancer) | Not Specified | 1.01–2.04 | [2] |

Table 2: Antimicrobial Activity of 2-Amino-1,3,4-thiadiazole Derivatives

| Compound/Derivative | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| 5-Substituted-2-amino-1,3,4-thiadiazole derivatives | Escherichia coli | Broth Microdilution | 126-1024 | [3] |

| 5-Substituted-2-amino-1,3,4-thiadiazole derivatives | Pseudomonas aeruginosa | Broth Microdilution | 126-1024 | [3] |

| 5-Substituted-2-amino-1,3,4-thiadiazole derivatives | Streptococcus faecalis | Broth Microdilution | 126-1024 | [3] |

| 5-Substituted-2-amino-1,3,4-thiadiazole derivatives | Methicillin-resistant Staphylococcus aureus | Broth Microdilution | 126-1024 | [3] |

| 5-Substituted-2-amino-1,3,4-thiadiazole derivatives | Methicillin-susceptible Staphylococcus aureus | Broth Microdilution | 126-1024 | [3] |

| Compound 23p (4-bromophenyl substituent) | Staphylococcus epidermidis | Broth Microdilution | 31.25 | [3] |

| Compound 23p (4-bromophenyl substituent) | Micrococcus luteus | Broth Microdilution | 15.63 | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for the key assays used to evaluate the biological activity of this compound derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[4][5] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.[4][5]

Protocol:

-

Cell Seeding:

-

Harvest cancer cells in their exponential growth phase.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the treatment period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Gently agitate the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of 630 nm can be used for background subtraction.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Broth Microdilution Method for Antimicrobial Activity

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7][8]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the bacteria after a defined incubation period.[6][7][8]

Protocol:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the stock solution in a sterile 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

-

Inoculum Preparation:

-

From an 18-24 hour culture of the test bacterium on an agar plate, suspend several colonies in sterile broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to the final required concentration for the assay (typically 5 x 10⁵ CFU/mL).

-

-

Inoculation of Microtiter Plate:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

-

Visualization of Signaling Pathways and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.

Experimental Workflows

Caption: Workflows for MTT and Broth Microdilution Assays.

Signaling Pathways in Cancer

This compound derivatives have been shown to inhibit several key signaling pathways implicated in cancer progression.

The ERK1/2 (Extracellular signal-Regulated Kinase 1/2) pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which regulates cell proliferation, differentiation, and survival.[9][10] Its dysregulation is a common feature in many cancers.[9] Inhibition of this pathway by this compound derivatives leads to reduced cell proliferation and increased apoptosis.[1]

Caption: Inhibition of the ERK1/2 signaling pathway.

Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression of genes, including tumor suppressor genes.[11] HDAC inhibitors can reactivate these silenced genes, leading to cell cycle arrest and apoptosis.[11]

Caption: Mechanism of Histone Deacetylase (HDAC) inhibition.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a key regulator of this process.[12] By binding to its receptor (VEGFR), VEGF initiates a signaling cascade that promotes the proliferation and migration of endothelial cells.[12] this compound derivatives have been shown to target and inhibit this pathway.

Caption: Inhibition of the VEGF signaling pathway.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel anticancer and antimicrobial agents. The data and methodologies presented in this technical guide underscore the significant therapeutic potential of these derivatives. Future research should focus on the synthesis of new derivatives with improved potency and selectivity, detailed in vivo studies to validate their efficacy and safety, and further elucidation of their molecular mechanisms of action to identify new therapeutic targets and strategies. The continued exploration of this chemical space is poised to yield the next generation of innovative medicines.

References

- 1. Buy this compound | 5319-77-7 [smolecule.com]

- 2. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Broth Microdilution | MI [microbiology.mlsascp.com]

- 9. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation of the ERK1/2 Molecular Pathways and Its Relation to the Pathogenicity of Human Malignant Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Mechanism of Action of 2-Amino-5-(methylthio)-1,3,4-thiadiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compounds based on the 2-amino-5-(methylthio)-1,3,4-thiadiazole scaffold have emerged as a versatile class of molecules with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of their mechanisms of action, with a primary focus on their anticancer, antimicrobial, and antifungal properties. The document summarizes key signaling pathways, presents quantitative data from relevant studies, and details experimental protocols for the evaluation of these compounds. Visual diagrams of signaling pathways and experimental workflows are provided to facilitate comprehension.

Introduction

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, known to be a part of several clinically used drugs.[1] The mesoionic nature of this ring system allows for favorable interactions with biological macromolecules and efficient crossing of cellular membranes.[2] The 2-amino-5-substituted-1,3,4-thiadiazole framework, in particular, has been the subject of extensive research, leading to the discovery of derivatives with potent pharmacological activities. This guide focuses on elucidating the molecular mechanisms that underpin the therapeutic potential of this compound and its related compounds.

Anticancer Mechanism of Action

Derivatives of 2-amino-1,3,4-thiadiazole have demonstrated significant potential as anticancer agents through the modulation of key cellular signaling pathways involved in cell proliferation and survival. The primary mechanisms identified include the inhibition of the ERK1/2 signaling pathway and the induction of cell cycle arrest.

Inhibition of the ERK1/2 Signaling Pathway

The Extracellular Signal-Regulated Kinase (ERK) 1/2 pathway is a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth. Certain 2-amino-1,3,4-thiadiazole derivatives have been shown to inhibit the activation of ERK1/2.[2] This inhibition leads to a reduction in the phosphorylation of downstream targets, ultimately resulting in decreased cell proliferation and the induction of apoptosis.

Induction of Cell Cycle Arrest

A key mechanism of action for the anticancer effects of these compounds is the induction of cell cycle arrest, primarily at the G0/G1 phase.[2] This is achieved through the upregulation of cyclin-dependent kinase inhibitors, such as p27/Kip1. The p27/Kip1 protein binds to and inhibits the activity of cyclin/CDK complexes, thereby preventing the transition from the G1 to the S phase of the cell cycle. This halt in progression gives the cell time for DNA repair or can lead to apoptosis if the damage is too severe.

Synergistic Anticancer Effects

Studies have indicated that this compound and its derivatives can exhibit synergistic anticancer effects when used in combination with other therapeutic agents, such as curcumin.[2] This synergy can enhance the overall therapeutic efficacy while potentially reducing the required doses and associated toxicities of the individual agents.[2]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of various 2-amino-1,3,4-thiadiazole derivatives against a range of human cancer cell lines. The data is presented as IC₅₀ values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.

Table 1: Cytotoxic Activity of 2-Amino-1,3,4-thiadiazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [3] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [3] |

| Derivative 1o | HepG2 (Liver) | 8.6 | [4] |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 | [3] |

Antimicrobial and Antifungal Mechanism of Action

The this compound scaffold is a key pharmacophore for antimicrobial and antifungal activity.[2] Derivatives have shown efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal species. The proposed mechanism involves the interference with essential cellular processes in microorganisms, leading to the inhibition of growth or cell death.[2]

Antibacterial Activity

These compounds have demonstrated notable activity against bacteria such as Staphylococcus aureus, Bacillus cereus, and Listeria monocytogenes.[2] The exact molecular targets are still under investigation but are believed to involve the inhibition of essential enzymes or the disruption of cell wall synthesis.

Antifungal Activity

Moderate to good antifungal activity has been observed against clinically relevant fungi, including Candida albicans and Aspergillus species.[2] For some derivatives, the potency has been shown to be comparable to standard antifungal drugs like fluconazole.[2]

Quantitative Antimicrobial and Antifungal Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 2-amino-1,3,4-thiadiazole derivatives against various microbial strains.

Table 2: Antimicrobial and Antifungal Activity of 2-Amino-1,3,4-thiadiazole Derivatives

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference |

| Derivative 1b | Streptococcus faecalis | 4 - 64 | [4] |

| Derivative 1e | MSSA | 4 - 64 | [4] |

| Derivative 1g | MRSA | 4 - 64 | [4] |

| Derivative 2g | Candida albicans | 8 | [4] |

| Derivative 2g | Aspergillus niger | 64 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound compounds.

Western Blotting for ERK1/2 Phosphorylation

This protocol is used to determine the effect of a compound on the phosphorylation status of ERK1/2.

-

Cell Culture and Treatment: Plate cells (e.g., A549 human lung carcinoma cells) and allow them to adhere. Treat the cells with various concentrations of the 2-amino-1,3,4-thiadiazole compound for a specified time.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature an equal amount of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total ERK1/2 to normalize for protein loading.[5]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle after treatment with a compound.

-

Cell Seeding and Treatment: Seed cells in culture plates and treat with the test compound at various concentrations for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently.

-

Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in each cell.

-

Data Analysis: Use appropriate software to generate histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial or antifungal agent.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans) in a suitable broth.

-

Serial Dilution of Compound: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration (e.g., 24-48 hours for yeast).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The anticancer activity of its derivatives is primarily mediated through the inhibition of the ERK1/2 signaling pathway and the induction of G0/G1 cell cycle arrest via the upregulation of p27/Kip1. The antimicrobial and antifungal properties are attributed to the disruption of essential cellular processes in pathogens. Further research is warranted to fully elucidate the molecular targets and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for potential clinical applications. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. Buy this compound | 5319-77-7 [smolecule.com]

- 3. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of p27 (Kip1) by Ubiquitin E3 Ligase RNF6 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-5-(methylthio)-1,3,4-thiadiazole: Discovery, History, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of 2-Amino-5-(methylthio)-1,3,4-thiadiazole. This heterocyclic compound, built upon the 1,3,4-thiadiazole scaffold, has garnered significant interest in medicinal chemistry due to its diverse pharmacological profile, including notable antimicrobial and anticancer properties. This document details the historical context of its synthesis, presents key quantitative data on its biological efficacy, outlines experimental protocols for its preparation and evaluation, and explores its mechanism of action, offering valuable insights for researchers in drug discovery and development.

Introduction

This compound is a derivative of the 1,3,4-thiadiazole heterocyclic ring system. The 1,3,4-thiadiazole core is a versatile pharmacophore that has been incorporated into numerous clinically used drugs. The presence of the amino and methylthio substituents on this scaffold imparts unique physicochemical properties and a broad spectrum of biological activities. These activities range from antimicrobial effects against various pathogens to cytotoxic effects on cancer cell lines. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for its further investigation and potential therapeutic applications.

Discovery and History

The specific first synthesis of this compound is not definitively documented in a single seminal publication. Its discovery is rooted in the broader exploration of 2-amino-5-mercapto-1,3,4-thiadiazole and its subsequent S-alkylation.

The synthesis of the parent compound, 2-amino-5-mercapto-1,3,4-thiadiazole, was reported as early as 1922 by Guha. This foundational work laid the groundwork for the synthesis of a vast array of 5-substituted derivatives. The preparation of this compound is a straightforward S-alkylation of the thiol group of the parent compound, a reaction that has been well-established in organic chemistry. Over the years, various methods for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles have been developed, with early methods often suffering from poor yields. Subsequent research focused on improving synthetic efficiency.

The biological significance of the 2-amino-1,3,4-thiadiazole scaffold was highlighted by the discovery of the cytostatic properties of 2-amino-1,3,4-thiadiazole itself. This led to extensive research into the pharmacological activities of its derivatives, including the subject of this guide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₃H₅N₃S₂ | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| CAS Number | 5319-77-7 | [1] |

| Melting Point | 178-181 °C | [1] |

| Appearance | Yellowish crystalline powder | |

| pKa | 3.37 ± 0.10 (Predicted) |

Synthesis and Experimental Protocols

The most common and direct method for the synthesis of this compound involves the methylation of 2-amino-5-mercapto-1,3,4-thiadiazole.

Synthesis of this compound from 5-Amino-1,3,4-thiadiazole-2-thiol

Experimental Protocol:

-

Materials: 5-Amino-1,3,4-thiadiazole-2-thiol, Iodomethane (Methyl Iodide), Potassium Hydroxide, Absolute Ethyl Alcohol, Water.

-

Procedure:

-

Dissolve potassium hydroxide (10 mmol) in absolute ethyl alcohol (50 mL) in a flask and cool the solution to 10°C.

-

To this cold solution, add 5-Amino-1,3,4-thiadiazole-2-thiol (5 mmol) in small portions with stirring.

-

After the addition is complete, add a solution of iodomethane (5.5 mmol) in ethyl alcohol (20 mL) dropwise while maintaining the temperature at 10°C.

-

Stir the reaction mixture at ambient temperature for 7-8 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC) with a 1:1 mixture of hexane and ethyl acetate as the mobile phase.

-

Upon completion, a solid product will precipitate. Filter the solid and wash it with water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

-

Biological Activities and Quantitative Data

This compound and its derivatives exhibit a wide range of biological activities. The primary areas of interest are their antimicrobial and anticancer properties.

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a known pharmacophore in many antimicrobial agents. Derivatives of 2-amino-1,3,4-thiadiazole have shown activity against a variety of bacterial and fungal strains. The antimicrobial efficacy is often influenced by the nature of the substituent at the 5-position.

Table of Minimum Inhibitory Concentrations (MIC) of 2-Amino-5-substituted-1,3,4-thiadiazole Derivatives

| Compound Derivative | Test Organism | MIC (µg/mL) | Reference |

| 5-(4-Fluorophenyl)-2-amino-1,3,4-thiadiazole | Staphylococcus aureus | 20-28 | [2] |

| 5-(4-Chlorophenyl)-2-amino-1,3,4-thiadiazole | Staphylococcus aureus | 20-28 | [2] |

| 5-(4-Hydroxyphenyl)-2-amino-1,3,4-thiadiazole | Aspergillus niger | 32-42 | [2] |

| 5-(4-Methoxyphenyl)-2-amino-1,3,4-thiadiazole | Candida albicans | 32-42 | [2] |

| 2-p-chlorophenylamino-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole | Staphylococcus aureus | 62.5 | [2] |

| 2-amino-5-aryl-1,3,4-thiadiazole derivative | Streptococcus faecalis | 4 - 64 | [1] |

| 2-amino-5-aryl-1,3,4-thiadiazole derivative | MSSA | 4 - 64 | [1] |

| 2-amino-5-aryl-1,3,4-thiadiazole derivative | MRSA | 4 - 64 | [1] |

| 2-amino-5-aryl-1,3,4-thiadiazole derivative | Candida albicans | 8 | [1] |

| 2-amino-5-aryl-1,3,4-thiadiazole derivative | Aspergillus niger | 64 | [1] |

Anticancer Activity

The anticancer potential of 2-amino-1,3,4-thiadiazole derivatives has been a significant area of research. These compounds have demonstrated cytotoxic activity against various cancer cell lines. A key mechanism of action is believed to be the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis and cell proliferation.[3]

Table of Anticancer Activity of 2-Amino-1,3,4-thiadiazole Derivatives

| Compound Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 2-amino-5-aryl-1,3,4-thiadiazole derivative | HepG2 (Liver Cancer) | 8.6 | [1] |

| This compound derivative | LoVo (Colon Cancer) | 2.44 | |

| This compound derivative | MCF-7 (Breast Cancer) | 23.29 |

Mechanism of Action

The biological activities of this compound and its analogs are attributed to their ability to interact with various biological targets.

Inhibition of IMP Dehydrogenase

A primary mechanism for the anticancer and antiviral activity of 2-amino-1,3,4-thiadiazole derivatives is the inhibition of inosine monophosphate dehydrogenase (IMPDH).[3] IMPDH catalyzes the NAD⁺-dependent oxidation of inosine-5'-monophosphate (IMP) to xanthosine-5'-monophosphate (XMP), which is a rate-limiting step in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, these compounds deplete the intracellular pool of guanine nucleotides, thereby arresting DNA and RNA synthesis and halting cell proliferation.[3]

Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of this compound is not as well-defined as its anticancer action. However, for the broader class of thiadiazole-based antimicrobials, several mechanisms have been proposed, including:

-

Inhibition of essential enzymes: Similar to their anticancer effects, they may inhibit enzymes crucial for microbial survival.

-

Disruption of cell wall synthesis: The thiadiazole ring is a bioisostere of the thiazole ring found in some antibiotics, suggesting a potential role in targeting cell wall biosynthesis.[4]

-

Interference with nucleic acid synthesis: As seen with IMPDH inhibition, disruption of nucleotide metabolism can be a potent antimicrobial strategy.

Further research is needed to elucidate the specific antimicrobial targets of this compound.

Experimental Protocols for Biological Assays

Determination of Minimum Inhibitory Concentration (MIC)

Broth Microdilution Method:

-

Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, bacterial or fungal inoculum, this compound stock solution, spectrophotometer.

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Dispense MHB into the wells of a 96-well plate.

-

Perform serial two-fold dilutions of the compound stock solution across the wells to create a concentration gradient.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for bacteria).

-

Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

-

Conclusion

This compound is a synthetically accessible heterocyclic compound with a rich history rooted in the exploration of the 1,3,4-thiadiazole scaffold. Its significant antimicrobial and anticancer activities, coupled with a well-supported mechanism of action involving the inhibition of IMP dehydrogenase, make it a compelling lead compound for further drug development. This technical guide has provided a comprehensive overview of its discovery, synthesis, and biological properties, offering a valuable resource for researchers aiming to harness the therapeutic potential of this promising molecule. Future investigations should focus on elucidating its specific antimicrobial mechanisms and optimizing its structure to enhance potency and selectivity for various therapeutic targets.

References

- 1. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical and molecular impact of inhibition of IMP dehydrogenase activity by tiazofurin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Technical Guide: Solubility Profile of 2-Amino-5-(methylthio)-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-(methylthio)-1,3,4-thiadiazole in various solvents. Due to a lack of extensive published quantitative data, this document focuses on qualitative solubility information derived from available literature and presents a detailed, standardized experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Summary

An analysis of synthetic and analytical procedures involving this compound and related compounds provides insight into its general solubility characteristics.

| Solvent | Qualitative Solubility | Context from Literature |

| Dimethyl Sulfoxide (DMSO) | Soluble | Frequently used as a solvent for preparing stock solutions for biological assays, including antimicrobial and anticancer screening of thiadiazole derivatives.[1] |

| Dimethylformamide (DMF) | Soluble | A patent describing the synthesis of a related 2-amino-5-substituted-1,3,4-thiadiazole mentions the use of a DMF/water mixture for recrystallization, indicating solubility in DMF. |

| Ethanol | Sparingly to Moderately Soluble | Ethanol has been documented as a recrystallization solvent for 2-amino-5-mercapto-1,3,4-thiadiazole, a closely related precursor, suggesting that this compound is likely sparingly to moderately soluble, with solubility increasing upon heating.[2] |

| Water | Poorly Soluble | The use of aqueous mixtures (e.g., DMF/water) for recrystallization implies that the compound has low solubility in water. |

| Hexane/Ethyl Acetate Mixtures | Slightly Soluble | A 1:1 mixture of hexane and ethyl acetate has been utilized as a mobile phase for thin-layer chromatography (TLC) analysis, which indicates that the compound has limited solubility in this non-polar/moderately polar solvent system. |

Experimental Protocol: Quantitative Solubility Determination by the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound. The following protocol provides a detailed methodology for its application to this compound.

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a constant temperature.

Materials:

-

This compound (purity > 99%)

-

Solvents of analytical grade (e.g., Water, Ethanol, Methanol, Acetonitrile, Acetone, Dimethyl Sulfoxide)

-

Analytical balance (readable to 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled orbital shaker or water bath

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Standard Solutions:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution with the respective analytical solvent to prepare a series of standard solutions for calibration.

-

-

Sample Preparation for Solubility Measurement:

-

Add an excess amount of this compound to a series of vials (e.g., 5-10 mg). The presence of undissolved solid at the end of the experiment is crucial.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials at a constant rate for a predetermined time (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium by sampling at various time points (e.g., 24, 48, and 72 hours) and analyzing the concentration until it remains constant.

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and let them stand at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

-

Quantification:

-

Analyze the diluted samples and the standard solutions using a validated analytical method (e.g., HPLC-UV).

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility (S) using the following equation: S = C × DF Where:

-

C = Concentration of the diluted sample determined from the calibration curve

-

DF = Dilution factor

-

-

Data Presentation:

The determined solubility data should be presented in a clear and organized table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Water | 25 | [Experimental Value] | [Calculated Value] |

| Ethanol | 25 | [Experimental Value] | [Calculated Value] |

| Methanol | 25 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |

| Acetone | 25 | [Experimental Value] | [Calculated Value] |

| DMSO | 25 | [Experimental Value] | [Calculated Value] |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

A Theoretical and Computational Scrutiny of 2-Amino-5-(methylthio)-1,3,4-thiadiazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 2-Amino-5-(methylthio)-1,3,4-thiadiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. While comprehensive published theoretical data for this specific molecule is limited, this document outlines the established computational protocols and theoretical frameworks used for closely related 1,3,4-thiadiazole derivatives. This guide serves as a robust reference for researchers aiming to conduct or interpret theoretical studies on this class of compounds, covering molecular structure optimization, vibrational analysis, electronic properties, and potential biological interactions. All computational data presented for analogous compounds are for illustrative and comparative purposes.

Introduction

The 1,3,4-thiadiazole ring is a privileged scaffold in drug discovery, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The subject of this guide, this compound (C₃H₅N₃S₂), is a notable derivative recognized for its potential in various pharmacological applications.[1] Theoretical studies, particularly those employing quantum chemical calculations, are indispensable for elucidating the structure-property relationships that govern the biological activity and chemical reactivity of such molecules. These computational approaches provide insights into molecular geometry, electronic structure, and spectroscopic properties, which are crucial for rational drug design and development.[1]

Methodologies for Theoretical Investigation

The theoretical analysis of this compound and its analogues typically involves a synergistic approach of experimental characterization and in-silico computation.

Experimental Protocols (for Comparative Analysis)

While this guide focuses on theoretical studies, it is important to note the experimental techniques that provide the data for validating computational results.

-

Synthesis: The synthesis of this compound can be achieved from 5-Amino-1,3,4-thiadiazole-2-thiol and Iodomethane.

-

Spectroscopic Analysis:

-

FT-IR and FT-Raman Spectroscopy: These techniques are used to record the vibrational spectra of the compound. The experimental frequencies are then compared with the scaled theoretical wavenumbers to confirm the molecular structure and vibrational modes.

-

NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy provides information about the chemical environment of the hydrogen and carbon atoms in the molecule. Theoretical chemical shifts are often calculated and compared with experimental data.

-

Computational Protocols

Quantum chemical calculations are central to the theoretical investigation of this compound. Density Functional Theory (DFT) is a widely used method for this purpose.

-

Software: Computational studies on similar thiadiazole derivatives have been performed using software packages such as Gaussian.[1]

-

Method and Basis Set: A common level of theory for such molecules is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set like 6-311++G(d,p). This combination provides a good balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties. For this compound, the B3LYP/6-31G(d) chemical model has been mentioned as a suitable approach.[1]

-

Geometry Optimization: The first step in a theoretical study is to determine the most stable three-dimensional conformation of the molecule. This is achieved by optimizing the molecular geometry to find the structure with the minimum energy.

-

Vibrational Frequency Analysis: Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectrum (IR and Raman), which can be compared with experimental data.

-

Electronic Properties Analysis:

-

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity and electronic transitions of a molecule. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting the electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Non-Linear Optical (NLO) Properties: The dipole moment, polarizability, and first-order hyperpolarizability are calculated to assess the potential of the molecule for applications in non-linear optics.

-

Data Presentation: Illustrative Theoretical Data

Due to the limited availability of specific published theoretical data for this compound, the following tables present data for the closely related compound, 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole, calculated at the B3LYP/6-311++G(d,p) level of theory. This data is provided for illustrative purposes to demonstrate the typical format and nature of results from such theoretical studies.

Table 1: Optimized Geometrical Parameters (Bond Lengths and Bond Angles) for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| N1-N2 | 1.358 | N2-C5-N6 | 123.2 |

| C5-N6 | 1.363 | C5-S3-C4 | 85.1 |

| N6-H8 | 1.007 | C5-N6-H8 | 119.0 |

| N6-H7 | 1.011 | S3-C4-N1 | 114.4 |

| C9-F12 | 1.355 | ||

| C9-F10 | 1.355 |

Data extracted from a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole for illustrative purposes.[2]

Table 2: Calculated Vibrational Frequencies for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

| Mode | Assignment | Calculated Frequency (cm⁻¹) |

| ν1 | N-H stretching | 3600-3400 |

| ν2 | C-H stretching | 3100-3000 |

| ν3 | C=N stretching | 1650-1550 |

| ν4 | N-H bending | 1600-1500 |

| ν5 | C-F stretching | 1300-1100 |

| ν6 | C-S stretching | 800-600 |

Frequency ranges are typical and based on data from related thiadiazole derivatives.

Table 3: Calculated Electronic Properties for 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole.

| Property | Calculated Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap (eV) | 5.52 |

| Dipole Moment (Debye) | - |

| Mean Polarizability (α) | - |

| First Hyperpolarizability (β) | - |

HOMO-LUMO gap value extracted from a study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole for illustrative purposes.[2] Specific values for other properties are not provided in the source.

Mandatory Visualizations

The following diagrams, generated using the DOT language, visualize key aspects of the theoretical study of this compound.

Caption: Molecular structure of this compound.

Caption: A typical workflow for the theoretical analysis of a molecule.

Caption: Conceptual pathway of biological interaction for the thiadiazole derivative.

Conclusion

Theoretical and computational studies are paramount for advancing our understanding of this compound and its derivatives. While a dedicated, comprehensive theoretical dataset for this specific molecule is not widely published, the established methodologies used for analogous compounds provide a clear and robust framework for future research. By employing DFT calculations, researchers can reliably predict molecular structures, vibrational spectra, and electronic properties, thereby guiding the synthesis and development of new therapeutic agents and functional materials. This guide provides the foundational knowledge and procedural outline necessary for engaging in the computational analysis of this important class of heterocyclic compounds.

References

Methodological & Application

Synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 2-Amino-5-(methylthio)-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol outlines a two-step synthetic route, commencing with the preparation of the key intermediate, 5-Amino-1,3,4-thiadiazole-2-thiol, followed by its S-methylation to yield the final product.

Data Summary

The following table summarizes the key quantitative data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| 5-Amino-1,3,4-thiadiazole-2-thiol | C₂H₃N₃S₂ | 133.20 | 235-237[1] | 74[1] |

| This compound | C₃H₅N₃S₂ | 147.22 | 178-181[2][3][4] | Not explicitly reported |

Experimental Protocols

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

This procedure details the cyclization of thiosemicarbazide with carbon disulfide in a basic medium to form the thiadiazole ring.

Materials:

-

Thiosemicarbazide

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Carbon disulfide (CS₂)

-

Hydrochloric acid (HCl, 10%)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Heating mantle

-

Beaker

-

Buchner funnel and filter paper

-

pH paper or pH meter

Procedure:

-

In a round-bottom flask, dissolve potassium hydroxide (0.1 mol, 5.6 g) in absolute ethanol (100 mL).[1]

-

To this solution, add thiosemicarbazide (0.1 mol, 9.11 g).

-

Cool the mixture in an ice bath and slowly add carbon disulfide (0.1 mol, 6 mL) with continuous stirring.[1]

-

After the addition is complete, heat the mixture to reflux and maintain for 24 hours.[1]

-

After reflux, concentrate the reaction mixture by removing the solvent under reduced pressure.

-

Dissolve the residue in water and acidify the solution carefully with 10% hydrochloric acid until the pH is acidic, leading to the precipitation of a pale-yellow solid.[1]

-

Collect the precipitate by vacuum filtration, wash with cold distilled water, and dry.

-

The crude product can be recrystallized from ethanol to obtain a pure, pale-yellow precipitate.[1]

Step 2: Synthesis of this compound

This protocol describes the S-methylation of the thiol group of the previously synthesized intermediate.

Materials:

-

5-Amino-1,3,4-thiadiazole-2-thiol

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Methyl iodide (CH₃I)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Stirring apparatus

-

Beaker

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask, dissolve 5-Amino-1,3,4-thiadiazole-2-thiol in absolute ethanol containing an equimolar amount of potassium hydroxide to form the potassium salt.

-

To this solution, add a stoichiometric amount of methyl iodide.

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is typically removed under reduced pressure.

-

The resulting residue is then triturated with water to precipitate the crude product.

-

Collect the solid product by filtration, wash with water, and dry.

-

If necessary, the product can be further purified by recrystallization from a suitable solvent such as ethanol.

Visualizations

The following diagrams illustrate the chemical structures and the overall experimental workflow.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol [jmchemsci.com]

- 2. This compound 99 5319-77-7 [sigmaaldrich.com]

- 3. This compound Four Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. labsolu.ca [labsolu.ca]

Application Notes and Protocols: 2-Amino-5-(methylthio)-1,3,4-thiadiazole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-5-(methylthio)-1,3,4-thiadiazole and its derivatives in medicinal chemistry. This document includes detailed protocols for synthesis and biological evaluation, a summary of biological activities with quantitative data, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

This compound is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities.[1][2][3] The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine ring, a key component of nucleobases, which may contribute to its ability to interfere with DNA replication processes in cancer cells.[4][5] The presence of an amino group and a methylthio group at positions 2 and 5, respectively, provides opportunities for diverse chemical modifications to develop novel therapeutic agents. Derivatives of this scaffold have demonstrated promising anticancer, antimicrobial, antiviral, anti-inflammatory, and antiparasitic properties.[4]

Synthesis Protocols

While various methods exist for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, a common and effective route to this compound involves the methylation of the corresponding thiol precursor, 5-Amino-1,3,4-thiadiazole-2-thiol.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound starting from thiosemicarbazide.

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol

-

Dissolve thiosemicarbazide (0.1 mol) in 100 mL of absolute ethanol in a round-bottom flask.

-

Add anhydrous sodium carbonate (0.1 mol) and carbon disulfide (0.1 mol) to the solution.

-

Heat the reaction mixture at 40°C for 1 hour with continuous stirring, and then reflux for 4 hours.

-

Cool the mixture and distill off the ethanol.

-

Acidify the crude product with 10% hydrochloric acid (HCl).

-

Filter the resulting greenish-yellow precipitate, wash with water, and recrystallize from hot water to obtain 2-amino-5-thiol-1,3,4-thiadiazole.[6][7]

Step 2: Methylation of 5-Amino-1,3,4-thiadiazole-2-thiol

-

To a cold solution (10°C) of potassium hydroxide (10 mmol) in 50 mL of absolute ethanol, add 5-Amino-1,3,4-thiadiazole-2-thiol (5 mmol) in small portions.

-

After complete dissolution, add methyl iodide (5 mmol) dropwise while maintaining the temperature at 10°C.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion of the reaction, pour the mixture into ice-cold water.

-

Filter the precipitated solid, wash with water, and recrystallize from ethanol to yield this compound.

Biological Activities and Quantitative Data

Derivatives of this compound have been extensively evaluated for their biological activities. The following tables summarize some of the reported quantitative data.

Anticancer Activity

The anticancer properties of 2-amino-1,3,4-thiadiazole derivatives have been demonstrated against a variety of human cancer cell lines. The primary mechanism of action is often the induction of apoptosis.[4]

Table 1: In Vitro Anticancer Activity of 2-Amino-1,3,4-thiadiazole Derivatives (IC50 values in µM)

| Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 120-160 | [8] |

| 2-(4-Bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 70-170 | [8] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | [8] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [8] |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | HT-29 (Colon) | 33.67 | [8] |

| N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-(3-fluorophenyl)acetamide | PC-3 (Prostate) | 64.46 | [8] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | LoVo (Colon) | 2.44 | [9] |

| 5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine | MCF-7 (Breast) | 23.29 | [9] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 | [2] |

| 2-(2-Trifluoromethylphenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 (Breast) | 53.4 | [2] |

Antimicrobial Activity

The 1,3,4-thiadiazole scaffold is a key feature in many compounds with potent antimicrobial activity against a range of bacterial and fungal pathogens.

Table 2: In Vitro Antimicrobial Activity of 2-Amino-1,3,4-thiadiazole Derivatives (MIC values in µg/mL)

| Derivative/Compound | Microorganism | MIC (µg/mL) | Reference |

| p-Chlorophenyl derivative | Staphylococcus aureus | 62.5 | [10] |

| Phenylamino derivative | Candida albicans | 36.3 | [10] |

| 2,4-Dichlorophenylamino derivative | Candida albicans | 32.6 | [10] |

| 5-Substituted-2-amino-1,3,4-thiadiazole derivatives | Escherichia coli | 126 - 1024 | [11] |

| 5-Substituted-2-amino-1,3,4-thiadiazole derivatives | Pseudomonas aeruginosa | 126 - 1024 | [11] |

| 5-Substituted-2-amino-1,3,4-thiadiazole derivatives | Streptococcus faecalis | 126 - 1024 | [11] |

| 5-Substituted-2-amino-1,3,4-thiadiazole derivatives | MRSA | 126 - 1024 | [11] |

| 5-Substituted-2-amino-1,3,4-thiadiazole derivatives | MSSA | 126 - 1024 | [11] |

Experimental Protocols for Biological Evaluation

Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][5][6][12]

Materials:

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, A549, HT-29)

-

Complete cell culture medium

-

This compound derivatives

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a blank (medium only). Incubate for 48-72 hours.[13]

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[10][12][13]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[10][12][13]

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Protocol 3: In Vitro Antimicrobial Susceptibility Testing using Agar Well Diffusion Method